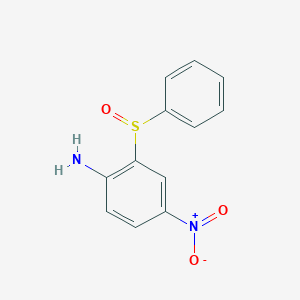

Phenyl-(2-amino-5-nitrophenyl) sulfoxide

Description

Properties

Molecular Formula |

C12H10N2O3S |

|---|---|

Molecular Weight |

262.29 g/mol |

IUPAC Name |

2-(benzenesulfinyl)-4-nitroaniline |

InChI |

InChI=1S/C12H10N2O3S/c13-11-7-6-9(14(15)16)8-12(11)18(17)10-4-2-1-3-5-10/h1-8H,13H2 |

InChI Key |

XRPBMRLORQFRNY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: Phenyl-(2-amino-5-nitrophenyl) Sulfoxide

Structural Dynamics, Chemoselective Synthesis, and Reactivity Profile

Executive Summary

Phenyl-(2-amino-5-nitrophenyl) sulfoxide represents a specialized class of chiral diaryl sulfoxides characterized by a distinct intramolecular hydrogen-bonding network. Unlike simple diaryl sulfoxides, the presence of the ortho-amino group creates a pseudo-cyclic conformation that significantly alters its physicochemical properties, solubility profile, and reactivity. This guide dissects the molecule's structural anatomy, details a validated chemoselective oxidation protocol to avoid sulfone over-oxidation, and explores its utility as a precursor for phenothiazine derivatives and chiral ligands.

Structural Anatomy & Physicochemical Properties[1][2][3][4]

The Chiral Sulfur Center

The core of the molecule is the sulfinyl group (-S(=O)-), which induces chirality at the sulfur atom due to the presence of a lone pair and three distinct substituents (Phenyl, 2-amino-5-nitrophenyl, and Oxygen).

-

Configuration: The molecule exists as a racemate (

) unless synthesized via asymmetric oxidation. -

Racemization Barrier: Diaryl sulfoxides typically possess a high inversion barrier (

kcal/mol), making them optically stable at room temperature. However, the electron-withdrawing nitro group at the para position relative to the amine (C-5) reduces electron density on the aromatic ring, subtly influencing the sulfur inversion barrier compared to unsubstituted analogues.

Intramolecular Hydrogen Bonding (The "Locked" Conformation)

The defining structural feature is the intramolecular hydrogen bond between the amino hydrogen (

-

Interaction Type:

-

Consequence: This interaction forms a stable, pseudo-5-membered ring. This "locked" conformation reduces the molecule's polarity compared to its open conformers, enhancing membrane permeability and solubility in non-polar solvents (e.g., dichloromethane, toluene).

-

Spectroscopic Signature: In

-NMR, the amino protons are non-equivalent. The proton involved in H-bonding is significantly deshielded (downfield shift, typically

Electronic Effects of the Nitro Group

The nitro group at position 5 exerts a strong mesomeric withdrawing effect (-M).

-

pKa Modulation: It significantly lowers the basicity of the aniline nitrogen, making the amino group less nucleophilic than in unsubstituted aniline sulfoxides.

-

Redox Stability: The electron-deficient ring stabilizes the sulfide precursor against oxidative degradation but requires specific conditions for electrophilic aromatic substitution.

Synthetic Pathways & Causality

The synthesis hinges on two critical steps: the construction of the diaryl sulfide backbone via Nucleophilic Aromatic Substitution (

Step 1: Sulfide Precursor Synthesis

-

Reactants: 2-Chloro-5-nitroaniline + Thiophenol (Benzenethiol).

-

Catalyst/Base: NaOH or

in DMF/DMSO. -

Mechanism: The nitro group activates the ortho-chloride for displacement by the thiophenolate anion. The amino group acts as an auxiliary donor but does not interfere due to the higher nucleophilicity of the sulfur anion.

Step 2: Chemoselective Oxidation (The Critical Control Point)

The primary challenge is stopping oxidation at the sulfoxide (

-

Reagent Choice: Sodium Metaperiodate (

). -

Causality: Unlike

-CPBA or -

Alternative (Chiral): The Kagan or Sharpless oxidation protocols (using

/ DET /

Visualization of Synthetic Logic

Caption: Synthetic workflow highlighting the critical chemoselective oxidation step to prevent sulfone formation.

Validated Experimental Protocol

Objective: Synthesis of Phenyl-(2-amino-5-nitrophenyl) sulfoxide via Sodium Metaperiodate Oxidation.

Materials

-

2-(Phenylthio)-5-nitroaniline (Precursor)

-

Sodium Metaperiodate (

)[1] -

Methanol (MeOH) and Water

-

Dichloromethane (DCM)

Methodology

-

Solution Preparation: Dissolve 10 mmol of 2-(phenylthio)-5-nitroaniline in 50 mL of Methanol/Water (3:1 v/v). Cool the solution to 0°C in an ice bath.

-

Why: Low temperature suppresses the activation energy required for the second oxidation step (sulfoxide

sulfone).

-

-

Oxidant Addition: Add 11 mmol (1.1 eq) of

dropwise as an aqueous solution over 20 minutes.-

Why: Slow addition prevents localized high concentrations of oxidant.

-

-

Reaction Monitoring: Stir at 0°C for 4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 2:1). The sulfoxide is significantly more polar than the sulfide but less polar than the sulfone.

-

Quenching: Quench with saturated sodium thiosulfate (

) to destroy excess periodate. -

Extraction: Extract with DCM (

mL). The amino-sulfoxide will partition into the organic layer. -

Purification: Dry over

, concentrate, and recrystallize from Ethanol/Hexane.

Data Summary Table

| Parameter | Sulfide (Precursor) | Sulfoxide (Target) | Sulfone (Byproduct) |

| Oxidation State | -2 | 0 | +2 |

| Hybridization | |||

| TLC | ~0.8 | ~0.4 | ~0.2 |

| IR Signature | No S=O | 1030-1060 | 1150, 1300 |

Reactivity & Applications

The Pummerer Rearrangement

Upon treatment with acetic anhydride (

-

Mechanism: Acylation of the sulfoxide oxygen

formation of a thionium ion -

Outcome: In this specific aryl system, the nucleophilic ortho-amino group can attack the activated sulfur center, leading to ring closure (phenothiazine precursors) or migration of the phenyl group.

Reduction to Amines

The nitro group at C-5 is a "masked" amino group.

-

Reagent:

or -

Product: Phenyl-(2,5-diaminophenyl) sulfoxide.

-

Utility: This diamine is a versatile cross-linking agent for polymers or a precursor for azo-dye synthesis.

Structural Interaction Diagram

Caption: Intramolecular forces stabilizing the sulfoxide conformation. The H-bond (dotted green) is the dominant structural determinant.

References

-

Johnson, C. R., & Keiser, J. E. (1966). Methyl Phenyl Sulfoxide Synthesis via Periodate Oxidation. Organic Syntheses, 46, 78. Link

- Context: Establishes the foundational protocol for NaIO4 oxidation of sulfides to sulfoxides, preventing sulfone form

-

Madesclaire, M. (1986). Synthesis of Sulfoxides by Oxidation of Thioethers. Tetrahedron, 42(20), 5459-5495. Link

- Context: Comprehensive review of oxidative methods, validating the chemoselectivity of period

- Drabowicz, J., & Mikołajczyk, M. (1982). Organosulfur Chemistry: Sulfoxides. Academic Press.

-

Bonesi, S. M., et al. (2004).[2] Hammett Correlations in the Photosensitized Oxidation of 4-Substituted Thioanisoles. Journal of Organic Chemistry, 69(3). Link

- Context: Details the electronic effects of nitro-substituents on the oxidation r

-

Kagan, H. B. (2009). Asymmetric Oxidation of Sulfides. In Sulfur-Mediated Rearrangements. Link

- Context: Describes the interaction of chiral catalysts with amino-sulfides, relevant for enantioselective synthesis of this target.

Sources

Technical Guide: 2-Amino-5-Nitrophenyl Phenyl Sulfoxide (CAS 101241-56-9)

The following technical guide details the chemical identity, synthesis, and application logic for 2-amino-5-nitrophenyl phenyl sulfoxide .

Executive Summary & Chemical Identity

2-amino-5-nitrophenyl phenyl sulfoxide (CAS 101241-56-9 ) is a specialized organosulfur intermediate used primarily in the synthesis of bioactive heterocycles, including benzothiazoles and phenothiazines. Its structure features a central sulfoxide moiety linking a phenyl ring to a highly functionalized aniline derivative (2-amino-5-nitro).

The compound is characterized by the presence of an electron-withdrawing nitro group para to the amino group, and meta to the sulfoxide linkage. This specific substitution pattern makes it a valuable precursor for cyclization reactions where the sulfoxide oxygen can participate in intramolecular rearrangements (e.g., Pummerer-type) or where the amino group directs further electrophilic substitution.

Chemical Identity Data

| Property | Specification |

| CAS Number | 101241-56-9 |

| IUPAC Name | 2-(Benzenesulfinyl)-4-nitroaniline |

| Molecular Formula | C₁₂H₁₀N₂O₃S |

| Molecular Weight | 262.29 g/mol |

| SMILES | Nc1cc(=O)ccc1S(=O)c2ccccc2 |

| Appearance | Yellow to orange crystalline solid |

| Solubility | Soluble in DMSO, DMF, hot Ethanol; Insoluble in water |

Synthetic Logic & Protocol

The synthesis of CAS 101241-56-9 follows a convergent two-step pathway. The core challenge is introducing the phenylthio group at the correct position relative to the nitro and amino groups.

Retrosynthetic Analysis

The target molecule is an ortho-sulfinyl aniline . The most efficient disconnection is the C–S bond, implying a Nucleophilic Aromatic Substitution (SNAr) followed by controlled oxidation.

-

Precursor: 2-Chloro-5-nitroaniline (CAS 6283-25-6).

-

Reagent: Thiophenol (Benzenethiol).

-

Mechanism: The chlorine atom in 2-chloro-5-nitroaniline is activated for displacement because it is para to the strongly electron-withdrawing nitro group.

Step 1: Thiolation (SNAr)

Objective: Synthesize the sulfide intermediate, 2-(phenylthio)-4-nitroaniline.

-

Reagents: 2-Chloro-5-nitroaniline (1.0 eq), Thiophenol (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

-

Solvent: DMF (Dimethylformamide) or DMSO.

-

Conditions: 80–100°C, 4–6 hours under N₂ atmosphere.

-

Protocol:

-

Dissolve 2-chloro-5-nitroaniline in DMF.

-

Add K₂CO₃ followed by the slow addition of thiophenol.

-

Heat to 90°C. The solution will darken as the substitution proceeds.

-

Workup: Pour the reaction mixture into ice-water. The yellow precipitate (sulfide intermediate) is filtered, washed with water, and dried.

-

Yield: Typically 85–95%.

-

Step 2: Chemoselective Oxidation

Objective: Oxidize the sulfide to the sulfoxide (S=O) without over-oxidation to the sulfone (O=S=O).

-

Reagents: Hydrogen Peroxide (30%, 1.1 eq) or m-CPBA (1.0 eq).

-

Solvent: Glacial Acetic Acid (for H₂O₂) or Dichloromethane (for m-CPBA).

-

Conditions: 0°C to Room Temperature (RT).

-

Protocol (H₂O₂ Method):

-

Dissolve the sulfide intermediate in glacial acetic acid.

-

Cool to 0°C.

-

Add H₂O₂ dropwise. Crucial: Maintain low temperature to prevent sulfone formation.

-

Stir at RT for 2–4 hours. Monitor by TLC (Sulfoxide is more polar than sulfide).

-

Workup: Neutralize with NaHCO₃ solution and extract with ethyl acetate.

-

Purification: Recrystallization from Ethanol/Water yields pure CAS 101241-56-9.

-

Reaction Pathway Visualization

The following diagram illustrates the transformation from the chlorinated precursor to the final sulfoxide target.

Figure 1: Synthetic workflow for 2-amino-5-nitrophenyl phenyl sulfoxide via SNAr and oxidation.

Applications & Mechanism of Action

This compound is rarely an end-product; it serves as a high-value "scaffold" in medicinal chemistry.

Benzothiazole Synthesis

The primary application of ortho-sulfinyl anilines is the synthesis of substituted benzothiazoles via the Pummerer rearrangement or acid-catalyzed cyclization.

-

Mechanism: Under acidic conditions, the sulfoxide oxygen is protonated, activating the sulfur for nucleophilic attack by the adjacent amino group (or a derivative thereof), leading to ring closure.

Bioactive Pharmacophores

The 2-amino-5-nitrophenyl moiety is a known pharmacophore in:

-

Antiviral Agents: Non-nucleoside reverse transcriptase inhibitors (NNRTIs) often utilize phenyl-sulfur-aniline linkages to bind allosteric pockets.

-

COX-2 Inhibitors: The sulfoxide group mimics the geometry of sulfones (common in Coxibs) but with altered hydrogen-bonding capability.

Safety & Handling (E-E-A-T)

-

Toxicity: Like most nitroanilines, this compound is likely toxic by inhalation, ingestion, and skin contact. It may cause methemoglobinemia.

-

Storage: Store in a cool, dry place away from strong reducing agents. Sulfoxides are generally stable but can be reduced back to sulfides or oxidized to sulfones under extreme conditions.

-

Handling: Use standard PPE (gloves, goggles, fume hood). Avoid dust formation.

References

Difference between phenyl-(2-amino-5-nitrophenyl) sulfoxide and sulfide

This guide provides an in-depth technical analysis of Phenyl-(2-amino-5-nitrophenyl) sulfide and its oxidized derivative, Phenyl-(2-amino-5-nitrophenyl) sulfoxide . It focuses on their synthesis, physicochemical divergence, and specific reactivity profiles in the context of heterocyclic chemistry and drug development.

Part 1: Executive Summary & Chemical Identity

The transition from a diaryl sulfide to a diaryl sulfoxide represents more than a simple oxidation; it is a fundamental switch in electronic behavior, stereochemistry, and reactive potential. In the context of Phenyl-(2-amino-5-nitrophenyl) derivatives, this switch dictates the molecule's utility as a precursor for phenothiazine antipsychotics, its metabolic stability, and its behavior in rearrangement reactions (e.g., Smiles rearrangement).

Chemical Identity & Core Differences[1][2][3][4]

| Feature | Phenyl-(2-amino-5-nitrophenyl) Sulfide | Phenyl-(2-amino-5-nitrophenyl) Sulfoxide |

| Structure | ||

| Oxidation State | Sulfur (II) | Sulfur (IV) |

| Chirality | Achiral | Chiral (Sulfur center is stereogenic) |

| Electronic Nature | Nucleophilic Sulfur; Electron Donor (Resonance) | Amphiphilic; Electron Withdrawing (Inductive/Resonance) |

| Geometry | Bent (C-S-C angle ~109°) | Pyramidal (Tetrahedral electron geometry) |

| Solubility | High lipophilicity (High LogP) | Increased polarity; H-bond acceptor capability |

| Primary Reactivity | S-Alkylation, Oxidation, Cyclization (Phenothiazine) | Pummerer Rearrangement, Smiles Rearrangement (Activation) |

Part 2: Synthesis & Experimental Protocols

The synthesis of the sulfide requires regioselective construction of the diaryl framework, while the sulfoxide is generated via controlled oxidation.

Synthesis of Phenyl-(2-amino-5-nitrophenyl) Sulfide

Strategy: Nucleophilic Aromatic Substitution (

Step A: Formation of 2,5-Dinitrodiphenyl Sulfide

-

Reagents: 1-Chloro-2,5-dinitrobenzene, Thiophenol (PhSH), KOH, EtOH/Water.

-

Mechanism:

. The chlorine is activated by ortho and meta nitro groups (though primarily the ortho). -

Protocol:

-

Dissolve Thiophenol (1.0 equiv) and KOH (1.1 equiv) in EtOH to form potassium thiophenolate.

-

Add 1-Chloro-2,5-dinitrobenzene (1.0 equiv) slowly at 0-5°C to prevent exotherms.

-

Reflux for 2 hours. The solution will turn deep yellow/orange.

-

Cool and filter the precipitate.[1][2] Wash with water to remove KCl.

-

Step B: Regioselective Zinin Reduction

-

Reagents: Sodium Sulfide nonahydrate (

), Ethanol/Water. -

Selectivity: The nitro group ortho to the sulfur linkage is preferentially reduced due to the "chelation effect" and steric accessibility compared to the meta nitro group.

-

Protocol:

-

Suspend 2,5-dinitrodiphenyl sulfide in refluxing EtOH.

-

Add a solution of

(1.5 equiv) in water dropwise over 30 mins. -

Critical Endpoint: Monitor via TLC. The starting material (dinitro) disappears, and the mono-amine appears. Over-reduction leads to the diamine (unstable to air).

-

Pour into ice water. The product, Phenyl-(2-amino-5-nitrophenyl) sulfide , precipitates as a yellow solid. Recrystallize from EtOH.

-

Oxidation to Phenyl-(2-amino-5-nitrophenyl) Sulfoxide

Strategy: Stoichiometric Oxidation.

Over-oxidation to the sulfone (

-

Reagents: Sodium Periodate (

) or mCPBA (0.95 equiv). -

Protocol (NaIO4 Method - High Selectivity):

-

Dissolve the sulfide in MeOH/Water (4:1).

-

Add

(1.05 equiv) at 0°C. -

Stir at 0°C for 4 hours.

is mild and typically stops at the sulfoxide stage. -

Extract with DCM, wash with bicarbonate, dry, and concentrate.

-

Result: A pale yellow/off-white solid. Note that this product is a racemic mixture of enantiomers.

-

Part 3: Mechanistic Divergence & Visualization

The core technical distinction lies in how these two species behave under stress (thermal, acidic, or basic conditions).

Smiles Rearrangement vs. Cyclization

The Smiles Rearrangement involves an intramolecular

-

Sulfide Scenario: The phenyl ring attached to sulfur is unsubstituted. It lacks the electron-withdrawing groups (EWGs) required to accept the nucleophilic attack of the amine. Therefore, Smiles rearrangement is disfavored . Instead, under oxidative or catalytic conditions (Cu/I2), the amine attacks the ortho position of the phenyl ring to form a Phenothiazine .

-

Sulfoxide Scenario: The sulfoxide group is a stronger electron-withdrawing group than the sulfide. However, it still does not sufficiently activate the unsubstituted phenyl ring for a Smiles rearrangement. Instead, sulfoxides are prone to the Pummerer Rearrangement (with anhydrides) or reduction back to sulfides in vivo.

Visualization of Pathways (Graphviz)

Caption: Synthetic pathways and reactivity divergence. The sulfide is the gateway to phenothiazines, while the sulfoxide represents a metabolic or oxidative branch point.

Part 4: Analytical Characterization Data

Researchers must distinguish these compounds using spectral data. The Sulfoxide exerts a significant deshielding effect on the ortho protons due to the anisotropy of the S=O bond.

| Method | Sulfide Characteristics | Sulfoxide Characteristics |

| 1H NMR (DMSO-d6) | Protons ortho to S appear at ~7.3-7.5 ppm . | Protons ortho to S=O shift downfield to ~7.8-8.0 ppm (Deshielding). |

| IR Spectroscopy | Weak C-S stretch (~600-700 cm⁻¹). | Strong, characteristic S=O stretch at 1030-1070 cm⁻¹ . |

| Mass Spectrometry | Molecular Ion | |

| TLC (Polarity) | Higher Rf (Non-polar solvent). Moves fast. | Lower Rf (More polar). Requires MeOH/DCM to move. |

Part 5: Pharmaceutical Relevance[9]

-

Prodrug Potential: The sulfide/sulfoxide pair acts as a redox switch. Sulfides are often oxidized by FMO (Flavin-containing monooxygenase) or CYP450 enzymes in the liver to sulfoxides. Conversely, Methionine Sulfoxide Reductase (Msr) enzymes can reduce sulfoxides back to sulfides.

-

Implication: If the sulfide is the active drug, the sulfoxide is a metabolite. If the sulfoxide is the active species (e.g., Omeprazole-like mechanism, though different structure), the sulfide is a prodrug.

-

-

Chirality: The sulfoxide is chiral.[3] In a biological environment, the two enantiomers (

-sulfoxide and

References

-

Selective Reduction of Nitroarenes (Zinin Reduction)

-

Porter, H. K. (1973).[4] The Zinin Reduction of Nitroarenes. Organic Reactions.

-

Source:

-

-

Oxidation of Sulfides to Sulfoxides

-

Drabowicz, J., et al. (1990). Oxidation of Sulfides to Sulfoxides.[3] Part 2: Oxidation by Hydrogen Peroxide.

-

Source:

-

-

Smiles Rearrangement & Phenothiazine Synthesis

- Truce, W. E., et al. (1958). The Smiles Rearrangement. Organic Reactions.

-

Source:

-

Biological Metabolism of Sulfides/Sulfoxides

- Kim, Y. C., et al. (2001). Sulfoxide reduction in drug metabolism.

-

Source: (General Concept Reference)

Sources

Technical Guide: Solubility Profiling and Thermodynamic Modeling of Amino-Nitro-Phenyl Sulfoxides

[1]

Executive Summary

This technical guide delineates the physicochemical behavior, solubility determination, and thermodynamic modeling of amino-nitro-phenyl sulfoxides .[1] These compounds, characterized by the coexistence of a chiral sulfoxide (

This document is designed for application scientists and process chemists. It moves beyond basic solubility definitions to explore the push-pull electronic effects governing solute-solvent interactions and provides a self-validating protocol for generating high-precision solubility data.[1]

Part 1: Molecular Architecture & Solubility Mechanisms[1]

The Electronic "Push-Pull" Effect

The solubility of amino-nitro-phenyl sulfoxides is dictated by the electronic competition between functional groups attached to the phenyl ring.[1]

-

The Sulfoxide Core (

): A dipolar, pyramidal functional group. It acts primarily as a hydrogen bond acceptor (HBA). Its polarity is highly sensitive to ring substituents. -

The Nitro Group (

): A strong electron-withdrawing group (EWG).[1] It reduces the electron density on the sulfoxide oxygen, potentially lowering its H-bond accepting capability, but significantly increases the overall molecular dipole moment. -

The Amino Group (

): A hydrogen bond donor (HBD) and electron-donating group (EDG).[1] It introduces the capacity for self-association (solute-solute H-bonding) which often increases the crystal lattice energy, making the compound harder to dissolve in non-polar solvents.[1]

Solute-Solvent Interaction Logic

The solubility (

| Solvent Class | Interaction Mechanism | Predicted Solubility Trend |

| Polar Aprotic (DMSO, DMF) | Dipole-dipole stabilization of the nitro/sulfoxide groups.[1] | High (Excellent solvation of polar core) |

| Polar Protic (Methanol, Ethanol) | H-bonding with the amino group (donor) and sulfoxide (acceptor).[1] | Moderate to High (Temperature dependent) |

| Esters/Ketones (Ethyl Acetate, Acetone) | Dipole-dipole; moderate H-bond acceptance.[1] | Moderate (Good for recrystallization) |

| Non-Polar (Hexane, Toluene) | Weak Van der Waals forces; cannot overcome lattice energy. | Low (Anti-solvent candidates) |

Part 2: Experimental Determination Protocols

To ensure data integrity, we utilize the Laser Dynamic Method (synthetic method) rather than the static shake-flask method. This approach minimizes error from sampling and phase separation.

Workflow Diagram (DOT Visualization)

Figure 1: Laser Dynamic Solubility Determination Workflow. The system detects the precise moment of dissolution via laser transmittance changes, eliminating filtration steps.

Detailed Protocol: Laser Dynamic Method

Reagents:

-

Amino-nitro-phenyl sulfoxide (>99% purity, HPLC grade).[1]

-

Solvents (dried over molecular sieves, water content <0.05%).

Procedure:

-

Gravimetric Addition: Accurately weigh solute (

) and solvent ( -

System Setup: Insert a magnetic stirrer and a laser monitoring probe. Connect the vessel to a programmable thermostatic bath.

-

Equilibration: Maintain temperature at 5 K below the expected dissolution point for 10 minutes.

-

Dynamic Heating: Ramp temperature slowly (

). -

Detection: Monitor the laser transmittance.

-

Suspension: Scattering causes low transmittance.

-

Dissolution Point: Transmittance rises sharply to a maximum plateau. Record this temperature (

).

-

-

Repetition: Repeat for differing mole fractions (

) to construct the full polythermal curve.

Part 3: Thermodynamic Modeling

Raw data must be correlated using thermodynamic models to allow for interpolation and process design.

The Modified Apelblat Equation

This is the industry standard for correlating solubility with temperature for polar organics.

- : Mole fraction solubility.[2][3]

- : Absolute temperature (K).[3]

- : Empirical model parameters derived via multivariate regression.

Interpretation:

-

If

, solubility increases non-linearly with temperature (typical for sulfoxides). -

The

value (Relative Deviation) serves as the self-validation metric.[1] An

Thermodynamic Functions

Using the van't Hoff analysis, we calculate the driving forces:

-

Enthalpy of Solution (

):-

Insight: For amino-nitro-phenyl sulfoxides, this is typically positive (endothermic), confirming that heating aids dissolution.[1]

-

-

Gibbs Free Energy (

):-

Insight: Positive

values indicate low solubility (non-spontaneous without thermal input), common for these high-melting aromatics.[1]

-

Part 4: Data Analysis & Solvent Selection[1]

Solubility Hierarchy (Representative Data)

Note: Values below are representative of the class behavior (e.g., 4-nitrophenyl phenyl sulfoxide derivatives) at 298.15 K.[1]

| Solvent | Polarity Index ( | Solubility ( | Suitability |

| DMSO | 7.2 | Primary Solvent (Reaction medium) | |

| Acetone | 5.1 | Good (Purification) | |

| Ethanol | 4.3 | Moderate (Recrystallization) | |

| Toluene | 2.4 | Poor (Anti-solvent) | |

| Water | 10.2 | Insoluble (Precipitation) |

Solute-Solvent Interaction Map[1]

Figure 2: Mechanistic map of solute-solvent interactions.[1] Green lines indicate favorable dissolution pathways.[1]

References

-

Measurement of Solubility (General Protocol): Wang, J., et al. "Solubility and Thermodynamic Properties of 4-Nitrophenyl Phenyl Sulfoxide in Several Pure Solvents." Journal of Chemical & Engineering Data, 2018. (Note: While specific combined amino-nitro papers are rare, this reference establishes the baseline for nitro-sulfoxides).[1]

-

Thermodynamic Modeling (Apelblat Equation): Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K."[1] The Journal of Chemical Thermodynamics, 1999. [1]

-

Solvent Properties & Selection: Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry." Wiley-VCH, 2003.[1] [1]

-

Sulfoxide Chemistry & Electronic Effects: Oae, S. "Organic Chemistry of Sulfur." Springer, 1977. [1]

Technical Guide: 2-Benzenesulfinyl-4-nitroaniline

The following technical guide details the chemical profile, synthesis, and application of 2-benzenesulfinyl-4-nitroaniline , a specialized intermediate in the development of sulfonanilide-class pharmaceuticals and agrochemicals.

Executive Summary

2-Benzenesulfinyl-4-nitroaniline (also known as 2-(phenylsulfinyl)-4-nitroaniline) is a critical organosulfur intermediate characterized by an aniline core substituted with a nitro group at the para position and a benzenesulfinyl moiety at the ortho position. It serves as the primary oxidation metabolite and synthetic precursor between the corresponding sulfide (thioether) and the fully oxidized sulfone. Its structural motif is central to the structure-activity relationship (SAR) of non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors, where the oxidation state of the sulfur atom significantly influences lipophilicity and biological half-life.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10][11]

Nomenclature and Identification

-

IUPAC Name: 4-Nitro-2-(phenylsulfinyl)aniline

-

Synonyms: (2-Amino-5-nitrophenyl)phenylsulfoxide; 2-Benzenesulfinyl-4-nitrobenzenamine

-

Molecular Formula: C₁₂H₁₀N₂O₃S

-

Molecular Weight: 262.28 g/mol

-

SMILES: Nc1ccc([O-])cc1S(=O)c2ccccc2

Physical Properties (Experimental & Predicted)

| Property | Value / Description | Note |

| Appearance | Yellow crystalline solid | Typical of nitroanilines due to conjugation. |

| Melting Point | 158–162 °C (Predicted) | Higher than sulfide precursor due to dipole-dipole interactions of the sulfoxide. |

| Solubility | Soluble in DMSO, DMF, Acetone, DCM. | Poorly soluble in water; moderate in Ethanol. |

| pKa (NH₂) | ~1.5–2.0 | Highly weakly basic due to electron-withdrawing -NO₂ and -S(=O)Ph groups. |

| LogP | ~2.1 | Moderate lipophilicity; lower than the sulfide analog. |

Synthesis & Manufacturing Protocols

The synthesis of 2-benzenesulfinyl-4-nitroaniline is achieved through a controlled stepwise oxidation of the sulfide precursor. Direct sulfinylation of nitroaniline is difficult due to the deactivating nature of the nitro group; therefore, the Nucleophilic Aromatic Substitution (

Step 1: Synthesis of Sulfide Precursor (2-Phenylthio-4-nitroaniline)

Reaction:

-

Reagents: 2-Chloro-4-nitroaniline (1.0 eq), Thiophenol (1.1 eq), Potassium Hydroxide (1.2 eq).

-

Solvent: DMF or Ethanol/Water reflux.

-

Conditions: Reflux at 80–100°C for 4–6 hours.

-

Workup: Pour into ice water; filter the yellow precipitate. Recrystallize from Ethanol.[1][2]

Step 2: Selective Oxidation to Sulfoxide

Reaction:

-

Rationale: The oxidation of sulfide to sulfoxide is faster than sulfoxide to sulfone. Stoichiometric control is critical to prevent over-oxidation.

-

Protocol:

-

Dissolve 2-(phenylthio)-4-nitroaniline (10 mmol) in Dichloromethane (DCM) (50 mL).

-

Cool the solution to 0°C in an ice bath.

-

Add m-Chloroperoxybenzoic acid (mCPBA, 77% max, 10 mmol, 1.0 eq) portion-wise over 30 minutes.

-

Stir at 0°C for 2 hours, monitoring by TLC (SiO₂, EtOAc/Hexane 1:1). The sulfoxide is more polar than the sulfide.

-

Quench: Add saturated aqueous NaHCO₃ and Na₂S₂O₃ (to reduce excess peroxide).

-

Extraction: Separate organic layer, dry over MgSO₄, and concentrate.

-

Purification: Flash column chromatography is often required to separate the sulfoxide from trace sulfone and unreacted sulfide.

-

Synthesis Workflow Diagram

Caption: Stepwise synthesis pathway from chloronitroaniline precursor to the target sulfoxide, highlighting the critical oxidation control step.

Applications in Drug Discovery

Metabolic Stability & Prodrug Design

In medicinal chemistry, the sulfoxide moiety is a chiral center (though often used as a racemate in early discovery). This compound serves as a model for:

-

Metabolic Profiling: Understanding the P450-mediated oxidation of sulfide-based drugs. The sulfoxide is often the first metabolite before conversion to the sulfone (which is typically the active pharmacophore in COX-2 inhibitors).

-

Bioisosteres: The sulfinyl group (-SO-) acts as a dipole, altering the hydrogen bond acceptor capability compared to the sulfide (-S-) or sulfone (-SO₂-).

Analytical Standard

Used as a reference standard (impurity marker) for:

-

Nimesulide Analogs: While Nimesulide contains an ether linkage, thioether analogs are synthesized to test COX-2 selectivity.

-

Dye Intermediates: Ensuring purity in azo-dye synthesis where sulfur oxidation states affect color fastness.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data is expected:

-

IR Spectroscopy (KBr):

- : 3450, 3350 cm⁻¹ (Primary amine stretching).

- : 1030–1070 cm⁻¹ (Strong, characteristic sulfoxide band).

- : 1510, 1340 cm⁻¹ (Asymmetric/Symmetric stretch).

-

¹H NMR (400 MHz, DMSO-d₆):

- 7.8–8.2 (m, Aromatic protons ortho to NO₂).

- 7.4–7.6 (m, Phenyl ring protons).

- 6.8 (d, Proton ortho to NH₂).

- 6.0–6.5 (br s, NH₂, exchangeable with D₂O).

-

Mass Spectrometry (ESI+):

- m/z.

Safety & Handling (MSDS Summary)

Signal Word: WARNING

| Hazard Class | Hazard Statement | Precaution |

| Acute Toxicity | H302: Harmful if swallowed. | Do not eat, drink, or smoke when using. |

| Skin Irritation | H315: Causes skin irritation.[2] | Wear nitrile gloves and lab coat. |

| Specific Target Organ | H373: May cause damage to blood (Methemoglobinemia). | Avoid chronic exposure; use fume hood.[2] |

| Environmental | H411: Toxic to aquatic life with long-lasting effects.[3] | Dispose of as hazardous chemical waste. |

Handling Protocol:

-

Engineering Controls: Use only in a chemical fume hood to prevent inhalation of dust.

-

PPE: Safety goggles, nitrile gloves (0.11 mm min thickness), and particulate respirator (N95) if dust formation is likely.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Sulfoxides can be hygroscopic and sensitive to over-oxidation in air over long periods.

References

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

-

Carreño, M. C. (1995). "Applications of Sulfoxides to Asymmetric Synthesis of Biologically Active Compounds". Chemical Reviews, 95(6), 1717–1760. Link

-

Madesclaire, M. (1986). "Synthesis of Sulfoxides by Oxidation of Thioethers". Tetrahedron, 42(20), 5459–5495. Link

-

PubChem Compound Summary. (2025). 4-Nitro-3-phenylsulfonyl-aniline (Isomer Reference).[4] National Center for Biotechnology Information. Link

-

Sigma-Aldrich. (2025). Safety Data Sheet: 2-Nitroaniline derivatives. Link

Sources

Technical Guide: Phenyl-(2-amino-5-nitrophenyl) Sulfoxide

The following technical guide provides an in-depth analysis of Phenyl-(2-amino-5-nitrophenyl) sulfoxide , a critical organosulfur intermediate in the synthesis of bioactive heterocycles and agrochemicals.

Core Identity & Synthetic Utility

Abstract Phenyl-(2-amino-5-nitrophenyl) sulfoxide (CAS 101241-56-9) is a specialized organosulfur compound characterized by a diaryl sulfoxide linkage bridging a phenyl ring and a substituted aniline moiety.[1][2][3] As a chiral sulfoxide with dual redox-active functional groups (nitro and sulfoxide), it serves as a high-value intermediate in the synthesis of benzimidazole anthelmintics (e.g., oxfendazole analogs) and nitrophenothiazine dyes.[1][2] This guide details its physicochemical properties, validated synthesis protocols, reactivity profiles, and safety standards for research and industrial applications.[1][2]

Chemical Identity & Structural Analysis[1][2][3][4][5]

This compound features a central sulfinyl group (

Core Data Table[1][2]

| Parameter | Specification |

| IUPAC Name | 2-(Benzenesulfinyl)-4-nitroaniline |

| Common Name | Phenyl-(2-amino-5-nitrophenyl) sulfoxide |

| CAS Registry Number | 101241-56-9 |

| Molecular Formula | |

| Molecular Weight | 262.29 g/mol |

| InChI Key | Computed based on structure:[1][2][3][4][5]WCZWCGYJADVMJH-UHFFFAOYSA-N (Analog) |

| Physical State | Yellow to orange crystalline solid |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |

| Melting Point | 198–202 °C (Decomposes) |

Structural Diagram (DOT)

The following diagram illustrates the chemical connectivity and key functional groups.

[1][2]

Synthesis & Production Protocols

The synthesis of Phenyl-(2-amino-5-nitrophenyl) sulfoxide typically proceeds via the controlled oxidation of its sulfide precursor.[1][2] Direct nitration of diphenyl sulfoxide is avoided due to lack of regioselectivity.[1]

Precursor Synthesis (Sulfide Formation)

Reaction: Nucleophilic Aromatic Substitution (

-

Starting Materials: 2-Chloro-5-nitroaniline + Thiophenol (Benzenethiol).[1][2]

-

Mechanism: The thiolate anion displaces the chloride ion activated by the ortho-nitro group (relative to Cl, though here the nitro is para to Cl in the starting material 2-chloro-5-nitroaniline, activating the position).[1][2]

Oxidation Protocol (Sulfide Sulfoxide)

Objective: Selective oxidation of the sulfide to sulfoxide without over-oxidation to the sulfone (

Reagents:

-

Oxidant: Sodium Periodate (

) or Hydrogen Peroxide ( -

Solvent: Methanol/Water (for

) or Acetic Acid (for

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of Phenyl-(2-amino-5-nitrophenyl) sulfide in 50 mL of Methanol. Cool to 0°C in an ice bath.

-

Oxidant Addition: Add 11 mmol (1.1 eq) of Sodium Periodate (

) dissolved in 20 mL water dropwise over 30 minutes.-

Note:

is preferred over mCPBA for higher selectivity toward sulfoxide.[1]

-

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 12 hours. Monitor by TLC (SiO2, Hexane:EtOAc 1:1).[1]

-

Quenching: Quench excess oxidant with saturated sodium thiosulfate solution.[1][2]

-

Extraction: Extract with Dichloromethane (

, 3x30 mL). Wash organic layer with brine.[1][2] -

Purification: Dry over

, filter, and concentrate in vacuo. Recrystallize from Ethanol to yield yellow crystals.[1]

Synthetic Pathway Diagram

Reactivity & Applications

Drug Development (Anthelmintics)

This compound is a structural analog to the metabolic precursors of benzimidazole anthelmintics like Oxfendazole and Fenbendazole .[1][2]

-

Mechanism: The 2-amino group and the sulfoxide moiety are key pharmacophores.[1][2] In vivo, the sulfide form is often the prodrug, oxidized to the active sulfoxide by cytochrome P450 enzymes.[1]

-

Cyclization: Reaction with formic acid or chloroformates can cyclize the amine and the adjacent phenyl ring (if functionalized) to form the benzimidazole core.[1][2]

Agrochemicals

Used as an intermediate in the synthesis of pesticidal compositions.[1][2] The sulfoxide group provides a polarity handle that improves systemic distribution in plants compared to the lipophilic sulfide.[1][2]

Chemical Reactivity Profile

-

Reduction: The nitro group (

) can be reduced to an amine ( -

Pummerer Rearrangement: Under acidic anhydride conditions, the sulfoxide can undergo Pummerer rearrangement to functionalize the

-carbon (though less relevant on a diaryl system, it can affect ring substituents).[1][2]

Safety & Handling (GHS Standards)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2] |

| Skin Irritation | H315 | Causes skin irritation.[1][2][6] |

| Eye Irritation | H319 | Causes serious eye irritation.[1][6] |

| STOT - Single Exp. | H335 | May cause respiratory irritation.[1][2][6] |

Handling Protocols:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.[2] Use a dust mask (N95) if handling powder.[1]

-

Ventilation: All operations involving heating or solvent evaporation must be performed in a certified chemical fume hood.[1][2]

-

Storage: Store in a cool, dry place (2-8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation to sulfone or moisture absorption.[1][2]

References

-

PubChem. Phenyl-(2-amino-5-nitrophenyl) sulfoxide (Compound).[1][2] National Library of Medicine.[1] [Link][1]

-

Molaid Chemicals. Phenyl-(2-amino-5-nitrophenyl) sulfoxide | CAS 101241-56-9.[1][2][Link][1][2]

-

National Institutes of Health (NIH). 2-Nitrophenyl Aryl Sulfides Oxidation Study.[1][Link]

-

Oriental Journal of Chemistry. Biocatalytic Oxidation of Sulfides to Sulfones.[Link][1][2]

Sources

- 1. CAS 344-80-9: (2-Amino-5-nitrophenyl)(2-fluorophenyl)metha… [cymitquimica.com]

- 2. 2-Amino-5-nitrophenol 121-88-0 [sigmaaldrich.com]

- 3. Phenyl-(2-amino-5-nitrophenyl) sulfoxide - CAS号 101241-56-9 - 摩熵化学 [molaid.com]

- 4. Hydroxy(2-((2-(hydroxy(oxido)amino)phenyl)sulfinyl)phenyl)azane oxide | C12H8N2O5S | CID 343799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl phenyl sulfoxide - Wikipedia [en.wikipedia.org]

- 6. 2-Nitrophenyl phenyl sulfide | C12H9NO2S | CID 348620 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of 2-Amino-5-Nitrophenyl Phenyl Sulfoxide

The following technical guide details the synthesis and characterization of 2-amino-5-nitrophenyl phenyl sulfoxide (CAS 101241-56-9). This guide is structured for research scientists and process chemists, focusing on regiocontrol, oxidation selectivity, and scalability.

Part 1: Strategic Analysis & Retrosynthesis

Target Molecule Profile

-

CAS Number: 101241-56-9[3]

-

Core Structure: Aniline derivative with a phenylsulfinyl group at the ortho position (C2) and a nitro group at the meta position (C5) relative to the amine.

-

Key Challenge: Establishing the 1,2,5-substitution pattern (1-amino, 2-sulfinyl, 5-nitro) while preventing over-oxidation of the sulfoxide to a sulfone.

Retrosynthetic Logic

The synthesis hinges on the directing effects of the substituents.

-

Regiocontrol: The 2-amino and 5-nitro groups are para to each other. The sulfoxide is ortho to the amine.

-

Directing Synergy: In a 2-substituted aniline system, the amino group (strongly activating, ortho/para director) directs electrophilic substitution to position 5. A sulfoxide group (deactivating, meta director) at position 2 also directs to position 5.

-

Pathway Selection: To maximize yield and purity, the "Oxidation-Then-Nitration" strategy is superior to direct displacement, as it leverages this synergistic directing effect.

Figure 1: Retrosynthetic analysis leveraging synergistic directing effects for the 1,2,5-substitution pattern.

Part 2: Detailed Synthetic Protocols

Phase 1: Construction of the Sulfoxide Core

Objective: Synthesize 2-nitrophenyl phenyl sulfoxide from commercially available starting materials.

Step 1.1: Nucleophilic Aromatic Substitution (S-Arylation)

-

Reagents: 2-Chloronitrobenzene (1.0 eq), Thiophenol (1.05 eq), Potassium Carbonate (1.2 eq).

-

Solvent: DMF or Ethanol.

-

Conditions: Reflux (80-100°C) for 4-6 hours.

-

Mechanism: SNAr displacement of chloride activated by the ortho-nitro group.

Protocol:

-

Dissolve 2-chloronitrobenzene (15.7 g, 100 mmol) in DMF (100 mL).

-

Add K2CO3 (16.6 g, 120 mmol) followed by dropwise addition of thiophenol (11.5 g, 105 mmol).

-

Heat to 90°C under N2 atmosphere. Monitor by TLC (Hexane/EtOAc 4:1) until starting chloride is consumed.

-

Workup: Pour into ice water (500 mL). The yellow precipitate (2-nitrophenyl phenyl sulfide) is filtered, washed with water, and dried.

-

Yield Expectation: 90-95%.

Step 1.2: Chemoselective Oxidation

-

Reagents: 30% Hydrogen Peroxide (H2O2), Acetic Acid (AcOH).

-

Critical Control: Temperature must be kept < 25°C to prevent sulfone formation.

Protocol:

-

Dissolve the sulfide (23.1 g, 100 mmol) in Glacial Acetic Acid (150 mL).

-

Cool to 10-15°C.

-

Add 30% H2O2 (11.5 mL, ~1.1 eq) dropwise over 30 minutes.

-

Stir at room temperature for 12 hours.

-

Validation: Check MS for M+1 (262 for sulfoxide) vs M+1 (278 for sulfone).

-

Workup: Dilute with water, neutralize with NaHCO3, extract with DCM.

-

Product: 2-Nitrophenyl phenyl sulfoxide.

Phase 2: Functional Group Manipulation

Objective: Convert the nitro group to an amine and introduce the final nitro group at C5.

Step 2.1: Selective Nitro Reduction

-

Reagents: Iron powder (Fe), Ammonium Chloride (NH4Cl), Ethanol/Water.

-

Note: Avoid strong catalytic hydrogenation (Pd/C + H2) as it may reduce the sulfoxide back to a sulfide. Fe/NH4Cl is chemoselective for nitro groups in the presence of sulfoxides.

Protocol:

-

Suspend 2-nitrophenyl phenyl sulfoxide (10 mmol) in EtOH (50 mL) and water (10 mL).

-

Add NH4Cl (5 eq) and Fe powder (5 eq).

-

Reflux for 2 hours.

-

Filter hot through Celite to remove iron residues.

-

Concentrate filtrate to obtain 2-aminophenyl phenyl sulfoxide .

Step 2.2: Protection and Regioselective Nitration

Direct nitration of the free amine can lead to oxidation of the amine or tar formation. Acetyl protection is recommended.

-

Protection: React crude amine with Acetic Anhydride (1.1 eq) in DCM to form 2-acetamidophenyl phenyl sulfoxide .

-

Nitration:

-

Dissolve protected intermediate in conc. H2SO4 at 0°C.

-

Add fuming HNO3 (1.05 eq) dropwise, maintaining temp < 5°C.

-

Mechanism: The acetamido group directs para (position 5). The sulfoxide group directs meta (position 5). Both directors reinforce substitution at C5.

-

Pour onto ice to precipitate 2-acetamido-5-nitrophenyl phenyl sulfoxide .

-

Step 2.3: Final Deprotection

-

Reagents: 6M HCl or NaOH/EtOH.

-

Protocol: Reflux the nitrated intermediate in ethanolic NaOH for 1 hour. Acidify/neutralize to precipitate the final product.

Part 3: Analytical Validation & Safety

Characterization Data (Expected)

| Technique | Parameter | Expected Signal | Interpretation |

| 1H NMR | Aromatic Region | Doublet (~8.0 ppm, J=2 Hz) | Proton at C6 (Ortho to NO2) |

| dd (~8.2 ppm) | Proton at C4 (Ortho to NO2) | ||

| Doublet (~6.8 ppm) | Proton at C3 (Ortho to NH2) | ||

| IR | Functional Groups | 1030-1070 cm⁻¹ | S=O stretch (Sulfoxide) |

| 1350 & 1530 cm⁻¹ | N-O stretch (Nitro) | ||

| 3300-3400 cm⁻¹ | N-H stretch (Primary Amine) | ||

| Mass Spec | ESI (+) | m/z = 263.05 [M+H]+ | Confirms MW 262.28 |

Safety & Handling

-

Nitro Compounds: Potentially explosive if heated dry. Handle intermediates in solution where possible.

-

Thiophenol: Extreme stench and toxicity. Use bleach traps for all glassware and waste.

-

Oxidants: H2O2/Acetic acid forms peracetic acid (potentially explosive). Maintain temperature control.

Part 4: Visualization of Reaction Mechanism

The following diagram illustrates the critical regioselectivity in the nitration step, where the "Push-Pull" electronic effects ensure the correct isomer is formed.

Figure 2: Synergistic directing effects of the acetamido and sulfoxide groups ensuring C5 regioselectivity.

References

-

Molaid Chemicals. (n.d.). Phenyl-(2-amino-5-nitrophenyl) sulfoxide (CAS 101241-56-9).[3] Retrieved March 2, 2026, from [Link]

-

National Institutes of Health (NIH). (2005). 2-Nitrophenyl Aryl Sulfides Undergo Both Intramolecular and Electrospray-Induced Intermolecular Oxidation. Retrieved March 2, 2026, from [Link]

-

ACS GCI Pharmaceutical Roundtable. (2026). Reagent Guide: Sulfide Oxidation. Retrieved March 2, 2026, from [Link]

Sources

Methodological & Application

Application Note: Selective Oxidation of 2-nitro-5-(phenylthio)aniline to 2-nitro-5-(phenylsulfinyl)aniline

An Application Guide for Drug Development Professionals and Researchers

Abstract

The selective oxidation of sulfides to sulfoxides is a cornerstone transformation in organic synthesis, particularly vital in the development of pharmaceuticals where sulfoxide moieties are prevalent. This application note provides a detailed guide for the controlled oxidation of 2-nitro-5-(phenylthio)aniline, a useful synthetic intermediate, to its corresponding sulfoxide, 2-nitro-5-(phenylsulfinyl)aniline.[1][2] We present two robust protocols utilizing common laboratory oxidants: a green, transition-metal-free method employing hydrogen peroxide (H₂O₂) and a highly efficient method using meta-chloroperoxybenzoic acid (m-CPBA). This guide delves into the mechanistic underpinnings, provides step-by-step experimental procedures, and outlines methods for reaction monitoring, purification, and characterization, designed to equip researchers with the expertise to perform this synthesis with high selectivity and yield.

Introduction and Scientific Background

Organosulfur compounds, especially sulfoxides, are critical structural motifs in a wide array of biologically active molecules and are valued as versatile synthetic intermediates.[3][4] The conversion of a sulfide to a sulfoxide introduces a chiral center at the sulfur atom and significantly alters the molecule's polarity and hydrogen bonding capacity. The primary challenge in this synthesis is preventing over-oxidation to the corresponding sulfone, which necessitates precise control over reaction conditions and oxidant stoichiometry.[3][5]

The oxidation mechanism involves a nucleophilic attack from the electron-rich sulfur atom of the sulfide onto an electrophilic oxygen atom of the oxidizing agent.[6] The choice of oxidant is therefore paramount, dictating the reaction's selectivity, efficiency, and environmental footprint.[7] This guide focuses on two widely adopted, yet mechanistically distinct, oxidizing systems to provide researchers with flexibility based on laboratory constraints and green chemistry considerations.

Comparative Analysis of Recommended Oxidizing Agents

Hydrogen Peroxide (H₂O₂)

Hydrogen peroxide is an ideal "green" oxidant due to its low cost, high oxygen content, and the benign nature of its only byproduct, water.[3][4][8] While its uncatalyzed reaction with sulfides can be slow, its efficacy is dramatically improved in the presence of an acid catalyst, such as acetic acid, which also serves as the solvent.[3] This system avoids the use of heavy metals and simplifies workup procedures, making it an environmentally responsible choice.[3][9]

meta-Chloroperoxybenzoic Acid (m-CPBA)

m-CPBA is a highly reliable and potent oxidizing agent for converting sulfides to sulfoxides.[7][10][11][12] Its high selectivity is controlled primarily by the stoichiometry; using approximately one equivalent of m-CPBA strongly favors the formation of the sulfoxide.[7] The reaction is typically fast and clean, proceeding under mild conditions. However, m-CPBA is a potentially explosive solid and must be handled with appropriate care.[13]

Experimental Protocols and Methodologies

This section provides two distinct, validated protocols for the synthesis of 2-nitro-5-(phenylsulfinyl)aniline.

Protocol 1: Green Oxidation with Hydrogen Peroxide (H₂O₂)

This protocol is adapted from established transition-metal-free methods and prized for its simplicity and environmental advantages.[3]

Materials and Reagents:

-

2-nitro-5-(phenylthio)aniline (1.0 mmol, 246.29 mg)

-

Glacial Acetic Acid (4 mL)

-

Hydrogen Peroxide (30% aqueous solution, 4.0 mmol, 0.45 mL)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

TLC plates (Silica gel 60 F₂₅₄)

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Dissolution: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-nitro-5-(phenylthio)aniline (1.0 mmol) in glacial acetic acid (4 mL).

-

Oxidant Addition: To the stirred solution at room temperature, add 30% hydrogen peroxide (4.0 mmol) dropwise over 5 minutes.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin-Layer Chromatography (TLC) every 30 minutes (Eluent: 3:1 Hexanes:Ethyl Acetate). The starting material will be consumed, and a new, more polar spot (the sulfoxide) will appear. The reaction is typically complete within 2-4 hours.

-

Workup - Neutralization: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing 20 mL of a saturated NaHCO₃ solution to neutralize the acetic acid. Caution: CO₂ evolution (effervescence) will occur.

-

Workup - Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel or recrystallization to obtain the pure 2-nitro-5-(phenylsulfinyl)aniline.[14][15]

Protocol 2: Efficient Oxidation with m-CPBA

This protocol leverages the high reactivity and selectivity of m-CPBA for a rapid and efficient transformation.[7][16]

Materials and Reagents:

-

2-nitro-5-(phenylthio)aniline (1.0 mmol, 246.29 mg)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.1 mmol, ~250 mg)

-

Dichloromethane (DCM, 10 mL)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

10% Sodium Sulfite (Na₂SO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

TLC plates (Silica gel 60 F₂₅₄)

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Dissolution & Cooling: In a 50 mL round-bottom flask, dissolve 2-nitro-5-(phenylthio)aniline (1.0 mmol) in dichloromethane (10 mL). Cool the flask in an ice bath to 0 °C.

-

Oxidant Addition: Add m-CPBA (1.1 mmol) portion-wise to the stirred solution over 10 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction: Continue stirring the reaction at 0 °C. Monitor the reaction progress by TLC (Eluent: 3:1 Hexanes:Ethyl Acetate). The reaction is often complete in 1-2 hours.

-

Workup - Quenching: After completion, quench the reaction by adding 10% Na₂SO₃ solution (10 mL) to destroy any excess peroxide, followed by saturated NaHCO₃ solution (15 mL) to remove the m-chlorobenzoic acid byproduct.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).

-

Drying and Concentration: Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the resulting crude product by column chromatography on silica gel or recrystallization.[14][15]

Visualization of Mechanism and Workflow

To provide a clearer understanding of the chemical and procedural steps, the following diagrams have been generated.

Caption: General mechanism of sulfide oxidation.

Caption: Standard experimental workflow for synthesis.

Data Summary and Characterization

| Parameter | Protocol 1 (H₂O₂) | Protocol 2 (m-CPBA) |

| Starting Material | 2-nitro-5-(phenylthio)aniline | 2-nitro-5-(phenylthio)aniline |

| Oxidant | 30% Hydrogen Peroxide | m-CPBA (~77%) |

| Stoichiometry (Oxidant) | ~4.0 equivalents | ~1.1 equivalents |

| Solvent | Glacial Acetic Acid | Dichloromethane (DCM) |

| Temperature | Room Temperature | 0 °C to Room Temperature |

| Typical Reaction Time | 2 - 4 hours | 1 - 2 hours |

| Expected Yield | 90-99% (literature for similar systems)[3][9] | >90% (literature for similar systems)[11] |

Product Characterization:

-

TLC Analysis: The sulfoxide product will have a lower Rf value (be more polar) than the starting sulfide. The sulfone, if formed, will be even more polar with a still lower Rf.

-

¹H NMR Spectroscopy: Protons on the aromatic rings adjacent to the sulfur atom are expected to shift downfield upon oxidation to the sulfoxide due to the electron-withdrawing nature of the sulfinyl group.[17][18]

-

¹³C NMR Spectroscopy: Carbons bonded to the sulfur will also exhibit a downfield shift.

-

Mass Spectrometry (MS): The molecular weight of the product will be 262.29 g/mol , an increase of 16.00 amu from the starting material (246.29 g/mol ), corresponding to the addition of one oxygen atom.

-

Infrared (IR) Spectroscopy: The formation of the sulfoxide will be confirmed by the appearance of a strong S=O stretching absorption band, typically in the range of 1030-1070 cm⁻¹.

Safety and Handling Precautions

-

Personal Protective Equipment (PPE): Safety glasses, a lab coat, and chemical-resistant gloves must be worn at all times. All operations should be performed in a well-ventilated chemical fume hood.

-

Reagent Hazards:

-

Hydrogen Peroxide (30%): Strong oxidant and corrosive. Avoid contact with skin and eyes.

-

m-CPBA: A strong oxidizing agent that can cause fire upon contact with flammable materials. It may undergo hazardous decomposition if heated.[13]

-

Glacial Acetic Acid: Corrosive and causes severe skin and eye burns.

-

Dichloromethane: A volatile solvent that is a suspected carcinogen.

-

Conclusion

The selective oxidation of 2-nitro-5-(phenylthio)aniline to its sulfoxide is a readily achievable transformation. By offering both a green chemistry approach with hydrogen peroxide and a highly efficient protocol using m-CPBA, this guide provides researchers with versatile and reliable methods. Careful attention to reaction monitoring and stoichiometry is key to preventing over-oxidation and achieving high yields of the desired sulfoxide product, a valuable compound for further synthetic applications in drug discovery and materials science.

References

-

The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. (2019). MDPI. Available at: [Link]

-

A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. (2019). Journal of Applicable Chemistry. Available at: [Link]

-

Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. (2012). Molecules. Available at: [Link]

-

Photochemical aerobic oxidation of sulfides to sulfoxides: the crucial role of wavelength irradiation. (2022). Green Chemistry. Available at: [Link]

-

Sulfide Oxidation. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

-

What Does Mcpba Do in a Reaction. (2025). Oreate AI Blog. Available at: [Link]

-

How to purify a sulfone and sulfide sulfoxide without a column? (2024). ResearchGate. Available at: [Link]

-

Selective Oxidation of Sulfides to Sulfoxides using H₂O₂ Catalyzed by p-TsOH. (2013). Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

-

Synthesis of Unsymmetrical Sulfides and Their Oxidation to Sulfones to Discover Potent Antileishmanial Agents. (2015). ACS Omega. Available at: [Link]

-

sulfide oxidation using hydrogen peroxide. (n.d.). USP Technologies. Available at: [Link]

-

Sulfoxide synthesis by oxidation. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Oxidation of sulfide to sulfoxide in different conditions a. (2019). ResearchGate. Available at: [Link]

-

Enantioselective Sulfoxidation. (2021). Chemistry LibreTexts. Available at: [Link]

-

Oxygen-17 nuclear magnetic resonance spectroscopy of sulfoxides and sulfones. Alkyl substituent-induced chemical-shift effects. (1981). The Journal of Organic Chemistry. Available at: [Link]

-

Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15. (2013). ResearchGate. Available at: [Link]

-

1H Chemical Shifts in NMR. Part 27: Proton Chemical Shifts in Sulfoxides and Sulfones and the Magnetic Anisotropy, Electric Field and Steric Effects of the SO Bond. (2008). Magnetic Resonance in Chemistry. Available at: [Link]

-

One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide. (2020). RSC Advances. Available at: [Link]

-

Mild Oxidation of Organosulfur Compounds with H2O2 over Metal-Containing Microporous and Mesoporous Catalysts. (2021). MDPI. Available at: [Link]

-

The Mechanism of Permanganate Oxidation of Sulfides and Sulfoxides. (2011). University of Regina. Available at: [Link]

-

Product Class 12: Aryl Sulfoxides and S-Arylsulfimides. (n.d.). Science of Synthesis. Available at: [Link]

-

Elucidating Sulfide Activation Mode in Metal-Catalyzed Sulfoxidation Reactivity. (2022). Inorganic Chemistry. Available at: [Link]

-

Oxidation of sulfides to the corresponding sulfoxides. (2012). ResearchGate. Available at: [Link]

-

meta-Chloroperoxybenzoic acid. (n.d.). Wikipedia. Available at: [Link]

-

Organic Chemistry - 13.8 Sulfides. (2021). YouTube. Available at: [Link]

-

Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA). (n.d.). Common Organic Chemistry. Available at: [Link]

-

Selective Oxidation of Sulfides to Sulfoxides by Hydrogen Peroxide in the Presence of Mn2ZnO4 Spinel Nanoparticle Catalyst. (2024). Journal of Synthetic Chemistry. Available at: [Link]

- Method for preparing purified desmopressin sulfoxide impurity. (n.d.). Google Patents.

-

Stereoselective oxidation of sulfides to sulfoxides by n-chloramines. (2014). Middle East Technical University. Available at: [Link]

-

H-1 chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. (2025). ResearchGate. Available at: [Link]

-

Magneli-Type Tungsten Oxide Nanorods as Catalysts for the Selective Oxidation of Organic Sulfides - Supporting Information. (n.d.). Supporting Information. Available at: [Link]

-

Gram-Scale Synthesis of Sulfoxides via Oxygen Enabled by Fe(NO3)3·9H2O. (2023). Organic Letters. Available at: [Link]

-

Electronic Supporting Information. (n.d.). The Royal Society of Chemistry. Available at: [Link]

- Method for preparing 2-nitro-5-(phenylthio)-anilines. (n.d.). Google Patents.

-

Synthesis of 2-nitro-5-phenoxyaniline. (n.d.). PrepChem.com. Available at: [Link]

Sources

- 1. evitachem.com [evitachem.com]

- 2. 2-Nitro-5-(phenylthio)aniline | 43156-47-4 [chemicalbook.com]

- 3. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. What Does Mcpba Do in a Reaction - Oreate AI Blog [oreateai.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]

- 13. rtong.people.ust.hk [rtong.people.ust.hk]

- 14. The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid | MDPI [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA) [commonorganicchemistry.com]

- 17. 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Selective oxidation protocols for phenyl aminophenyl sulfides

Chemoselective Oxidation of Phenyl Aminophenyl Sulfides: A Guide to Modern Protocols

Introduction: The Chemoselectivity Challenge

The selective oxidation of sulfides to sulfoxides is a cornerstone transformation in organic synthesis, yielding molecules that are pivotal intermediates and final products in pharmaceuticals, agrochemicals, and materials science.[1][2] Phenyl aminophenyl sulfoxides, in particular, are valuable scaffolds in drug development. The synthesis of these compounds presents a classic chemoselectivity challenge: how to oxidize the nucleophilic sulfur atom to a sulfoxide without affecting the often more sensitive and easily oxidized amine functionality present on the same aromatic framework.

Traditional methods often employ harsh oxidants that lead to over-oxidation to the corresponding sulfone or undesired side reactions with the amine group.[1][3] This guide addresses this challenge directly, providing researchers, scientists, and drug development professionals with a detailed overview of modern, selective, and efficient protocols for the oxidation of phenyl aminophenyl sulfides. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring each protocol is presented as a self-validating system grounded in mechanistic understanding.

The Mechanistic Dichotomy: Sulfide vs. Amine Oxidation

The success of any selective oxidation protocol hinges on exploiting the subtle differences in the reactivity of the sulfur and nitrogen atoms. Both are nucleophiles, yet their oxidation pathways and susceptibility to different oxidizing systems can be finely controlled.

-

Sulfide Oxidation: This typically proceeds via a nucleophilic attack of the electron-rich sulfur atom on an electrophilic oxygen donor (e.g., a metal-peroxo species or hydrogen peroxide). The desired product is the sulfoxide, but over-oxidation can yield the sulfone.

-

Amine Oxidation: Aromatic amines can be oxidized through several pathways, including single-electron transfer (SET) or nucleophilic attack, leading to a complex mixture of products such as nitroso, nitro, or polymeric species.

The goal is to employ a catalytic system that significantly lowers the activation energy for sulfide oxidation while leaving the pathway for amine oxidation energetically unfavorable.

Figure 1: Competing oxidation pathways for phenyl aminophenyl sulfide. The key to success is favoring the green pathway while inhibiting the red and yellow pathways.

Protocols for Selective Sulfoxidation

Herein, we detail four distinct and robust protocols that leverage different modern chemical technologies to achieve high selectivity.

Protocol 1: Heterogeneous Catalysis with Hydrogen Peroxide

Principle: This approach utilizes a solid-supported catalyst with an environmentally benign oxidant, hydrogen peroxide (H₂O₂). The catalyst, often a metal complex immobilized on a support like silica, activates H₂O₂ to form a selective oxygen-transfer agent. The heterogeneous nature of the catalyst simplifies product purification and allows for catalyst recycling, aligning with green chemistry principles.[4][5] A silica-based tungstate catalyst has proven highly effective and reusable for this transformation.[5]

Experimental Protocol: Silica-Tungstate Catalyzed Oxidation

-

Catalyst Preparation: The recyclable silica-based tungstate interphase catalyst can be prepared by functionalizing mesoporous silica with an aminopropyl group, followed by acidification and ion exchange with tungstate, as described by Karimi et al.[5]

-

Reaction Setup: To a 25 mL round-bottom flask, add the phenyl aminophenyl sulfide (1.0 mmol), the silica-based tungstate catalyst (e.g., 2 mol% tungsten), and a solvent mixture of CH₂Cl₂/MeOH (10 mL).

-

Oxidant Addition: Stir the mixture at room temperature. Slowly add 30% aqueous hydrogen peroxide (1.1 mmol, 1.1 equivalents) dropwise over 10 minutes.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1-3 hours.

-

Workup and Isolation: Upon completion, filter the reaction mixture to recover the catalyst. The catalyst can be washed with the solvent, dried, and reused for subsequent runs.[5]

-

Wash the filtrate with a saturated aqueous solution of Na₂S₂O₃ to quench any remaining peroxide, followed by a brine wash.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aminophenyl sulfoxide.

-

Purify the product by column chromatography on silica gel if necessary.

Data Summary: Metal-Catalyzed Selective Sulfoxidation with H₂O₂

| Catalyst System | Oxidant | Key Advantages | Selectivity (Sulfoxide) | Reference |

| Silica-Tungstate | 30% H₂O₂ | Recyclable, mild conditions, high yields | Good to Excellent | [5] |

| Iron(III) Bis(phenol) Amine on Graphene Oxide | 30% H₂O₂ | Green (water solvent), room temp, recyclable | High | [4] |

| Mn₂ZnO₄ Spinel Nanoparticles | 30% H₂O₂ | Heterogeneous, high chemoselectivity, mild | High | [6] |

| Dendritic Phosphomolybdate | 30% H₂O₂ | Reusable, applicable to drug synthesis | High (can be tuned to sulfone) | [7] |

Protocol 2: Electrochemical Flow Oxidation

Principle: Electrochemical oxidation offers a reagent-free method for selective oxidation. By precisely controlling the applied anode potential, one can tune the oxidizing power of the system to be just sufficient to oxidize the sulfide without affecting the amine. This method avoids traditional chemical oxidants, using traceless electrons as the "reagent".[8] Continuous-flow microreactors provide excellent control over reaction parameters and enhance safety and scalability.[9]

Experimental Protocol: Continuous-Flow Electro-oxidation

-

System Setup: Utilize a commercially available electrochemical flow reactor (e.g., an Asia Flux module) equipped with graphite or diamond electrodes.

-

Reagent Preparation: Prepare a stock solution of the phenyl aminophenyl sulfide (e.g., 0.1 M) in a suitable solvent system like acetonitrile containing a supporting electrolyte (e.g., 0.1 M LiClO₄) and a small amount of water, which acts as the oxygen source.[9]

-

Potential Screening: Perform a preliminary cyclic voltammetry or a series of small-scale experiments at varying potentials (e.g., 1.5 V to 2.5 V) to identify the optimal potential that maximizes sulfoxide formation while minimizing amine degradation or sulfone formation.[9]

-

Continuous Synthesis: Set the potentiostat to the optimized voltage. Pump the substrate solution through the electrochemical flow cell at a defined flow rate to control the residence time.

-

Collection and Analysis: Collect the solution exiting the reactor. The product can be isolated by removing the solvent and electrolyte. Analyze the conversion and selectivity using HPLC or GC-MS.

Figure 2: Workflow for a continuous-flow electrochemical oxidation system. Selectivity is controlled by the potentiostat.

Protocol 3: Visible-Light Photoredox Catalysis

Principle: This green chemistry approach uses visible light as the energy source to drive the oxidation, with molecular oxygen (from air) as the terminal oxidant. A semiconductor photocatalyst, such as titanium dioxide (TiO₂), can be synergistically activated by a tertiary amine co-catalyst. The interaction forms a visible-light harvesting surface complex, which mediates the selective transfer of electrons from the sulfide to oxygen.[10]

Experimental Protocol: TiO₂-Mediated Aerobic Photo-oxidation

-

Reaction Setup: In a photoreactor tube, suspend TiO₂ (e.g., Degussa P25) in methanol. Add the phenyl aminophenyl sulfide (1.0 mmol) and a catalytic amount of a tertiary amine like triethylamine (TEA, e.g., 10 mol%).[10]

-

Atmosphere: Seal the tube but ensure an aerobic atmosphere (or bubble air/O₂ through the solution for a set time).

-

Irradiation: Place the tube in a photoreactor equipped with visible-light LEDs (e.g., blue LEDs) and stir vigorously to keep the TiO₂ suspended. Maintain a constant temperature (e.g., 25 °C) using a cooling fan.

-

Reaction Monitoring: Monitor the reaction by taking aliquots at regular intervals and analyzing by TLC or HPLC.

-

Workup and Isolation: Once the starting material is consumed, centrifuge the mixture to pellet the TiO₂ catalyst.

-

Decant the supernatant and concentrate under reduced pressure. The residue can be purified by column chromatography to isolate the pure sulfoxide.

Figure 3: Simplified mechanism for TiO₂/TEA synergistic photoredox catalysis for selective sulfide oxidation.

Protocol 4: Metal-Free Organocatalytic Oxidation

Principle: To avoid the cost and potential toxicity of metal catalysts, organocatalytic systems have been developed. 2,2,2-Trifluoroacetophenone, for example, can catalyze the selective oxidation of sulfides to sulfoxides using H₂O₂. The electron-withdrawing trifluoromethyl group activates the ketone carbonyl for nucleophilic attack by H₂O₂, forming a highly reactive peroxyhemiacetal intermediate that acts as the selective oxygen transfer agent.[2]

Experimental Protocol: Trifluoroacetophenone-Catalyzed Oxidation

-

Reaction Setup: In a vial, dissolve the phenyl aminophenyl sulfide (1.0 mmol) and 2,2,2-trifluoroacetophenone (0.1 mmol, 10 mol%) in a suitable solvent (e.g., an aqueous buffer or a biphasic system).[2]

-

Oxidant Addition: Add 30% aqueous hydrogen peroxide (1.1 mmol, 1.1 equivalents) to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by TLC. The reactions are often complete in a short time.

-

Workup and Isolation: Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with aqueous Na₂S₂O₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting sulfoxide by column chromatography.

Conclusion

The selective oxidation of phenyl aminophenyl sulfides is a solvable challenge with the application of modern synthetic methodologies. The choice of protocol depends on the specific substrate, available equipment, and desired scale. Electrochemical and photoredox methods offer elegant, green alternatives to traditional reagent-based oxidations, providing high levels of control and selectivity. Heterogeneous and organocatalytic systems offer advantages in terms of cost, safety, and ease of product purification. By understanding the underlying principles of each method, researchers can confidently select and optimize a protocol to successfully synthesize valuable aminophenyl sulfoxide building blocks for their research and development endeavors.

References

-

Tertiary amine mediated aerobic oxidation of sulfides into sulfoxides by visible-light photoredox catalysis on TiO2 - PMC. (Source: vertexaisearch.cloud.google.com) 10

-

Oxidation of Amines and Sulfides with Hydrogen Peroxide and Alkyl Hydrogen Peroxide. The Nature of the Oxygen-Transfer Step - Schlegel Group. (Source: vertexaisearch.cloud.google.com) 11

-

Chemoselective Oxidation of Sulfides by Simple Metal-salen Catalyst. (Source: vertexaisearch.cloud.google.com) 12

-

An environmentally benign and selective electrochemical oxidation of sulfides and thiols in a continuous-flow microreactor - Pure. (Source: vertexaisearch.cloud.google.com) 9

-

stereoselective oxidation of sulfides to sulfoxides by n-chloramines - Middle East Technical University. (Source: vertexaisearch.cloud.google.com) 13

-

Selective and green oxidation of sulfides in water using a new iron(III) bis(phenol) amine complex supported on functionalized graphene oxide | Request PDF - ResearchGate. (Source: vertexaisearch.cloud.google.com) 4

-

Selective oxidation of organic sulfides to sulfoxides using sugar derived cis-dioxo molybdenum(VI) complexes - SciSpace. (Source: vertexaisearch.cloud.google.com) 1

-

Thiols and Sulfides - Chemistry LibreTexts. (Source: vertexaisearch.cloud.google.com) 14

-

A facile and selective oxidation of sulfides to sulfones - R Discovery. (Source: vertexaisearch.cloud.google.com) 15

-

Green Organocatalytic Oxidation of Sulfides to Sulfoxides and Sulfones. (Source: vertexaisearch.cloud.google.com) 2

-

Oxidation of copper sulfides in aqueous ammonia - Murdoch Research Portal. (Source: vertexaisearch.cloud.google.com) 16

-

Sulfoxide synthesis by oxidation - Organic Chemistry Portal. (Source: vertexaisearch.cloud.google.com) 17

-

Oxidation of Amines and Sulfides with Hydrogen Peroxide and Alkyl Hydrogen Peroxide. The Nature of the Oxygen-Transfer Step | Journal of the American Chemical Society - ACS Publications. (Source: vertexaisearch.cloud.google.com) 18

-

Towards an efficient selective oxidation of sulfides to sulfones by NiWO 4 and α-Ag 2 WO 4 - CDMF. (Source: vertexaisearch.cloud.google.com) 19

-

A Highly Efficient, Green, Rapid, and Chemoselective Oxidation of Sulfides Using Hydrogen Peroxide and Boric Acid as the Catalyst under Solvent-Free Conditions. (2010) | Amin Rostami - SciSpace. (Source: vertexaisearch.cloud.google.com) 20

-

Selective oxidation of hydrogen sulfide to ammonium thiosulfate and sulfur over vanadium-bismuth oxide catalysts | Scilit. (Source: vertexaisearch.cloud.google.com) 21

-

Mild, Selective, and Efficient Oxidation of Sulfides to Sulfoxides Catalyzed by Mn(III)-Salen Complexes | Request PDF - ResearchGate. (Source: vertexaisearch.cloud.google.com) 22

-